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Compound of Interest

Compound Name: Renzapride

CAS No.: 112727-80-7

Cat. No.: B052152 Get Quote

Executive Summary: The Renzapride Paradox
Renzapride represents a critical case study in the development of serotonergic prokinetics.

Designed as a dual-action agent—5-HT4 receptor full agonist (prokinetic) and 5-HT3 receptor

antagonist (visceral analgesic)—it aimed to treat constipation-predominant Irritable Bowel

Syndrome (IBS-C) by simultaneously accelerating transit and reducing pain.

While Renzapride successfully avoided the catastrophic QT prolongation associated with

Cisapride, it failed to navigate the narrow therapeutic window required for IBS therapies. Its

development was halted not primarily due to cardiac arrhythmia, but due to a "limited efficacy"

signal in Phase III trials compounded by a rare but critical incidence of ischemic colitis. This

guide provides a granular safety analysis, contrasting Renzapride with Cisapride,

Prucalopride, and Tegaserod to illuminate the safety thresholds governing this drug class.

Mechanistic Architecture & Signal Transduction
To understand the safety divergence, we must analyze the binding profiles. Renzapride’s dual

mechanism creates a complex physiological output compared to selective agents.

Receptor Selectivity Profile
5-HT4 Agonism: Stimulates adenylyl cyclase
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increases cAMP

facilitates acetylcholine release from enteric neurons

enhances peristalsis.

5-HT3 Antagonism: Blocks ligand-gated ion channels on extrinsic primary afferent neurons

reduces nociceptive transmission (visceral pain).

The Off-Target Liability: hERG Channel
The primary cardiovascular safety filter for this class is the Human Ether-à-go-go-Related Gene

(hERG) potassium channel. Blockade of hERG delays repolarization (

current), leading to QT prolongation and Torsades de Pointes (TdP).[1]

Cisapride: Potent hERG blocker (IC50 ~6.5–24 nM).[1]

Renzapride: Moderate hERG affinity (IC50 ~1.8 µM).[2]

Prucalopride: Low hERG affinity (IC50 >5.7 µM).[2]

Visualization: Mechanism & Safety Pathways
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Figure 1: Comparative pharmacodynamics showing Renzapride's dual action and intermediate

hERG liability compared to Cisapride and Prucalopride.

Comparative Safety Analysis: The Data
Cardiovascular Safety (hERG & QT)
The data below demonstrates why Renzapride is considered safer than Cisapride but failed to

match the clean profile of Prucalopride.

Table 1: hERG Channel Inhibition Potency (IC50 Comparison)
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Compound hERG IC50 (M)
Potency Relative to
Cisapride

Clinical QT Risk

Cisapride (0.24 µM) 1x (Baseline) High (Withdrawn)

Renzapride (1.80 µM) ~7.5x less potent
Low (No clinical

signal)

Prucalopride (5.70 µM) ~24x less potent Negligible

Mosapride No Effect N/A Negligible

Note: Data derived from patch-clamp assays in HEK293/COS-7 cells. Lower IC50 indicates

higher toxicity.

Clinical Translation: In Phase II/III trials, Renzapride (up to 4mg/day) showed no statistically

significant prolongation of the QTc interval compared to placebo.[3] The "safety margin" (ratio

of hERG IC50 to therapeutic Cmax) was sufficient to avoid the arrhythmias seen with

Cisapride.

Gastrointestinal Safety (Ischemic Colitis)
This was the critical "stop" signal. Ischemic colitis (IC) involves transient reduction in blood flow

to the colon, potentially exacerbated by vigorous motility or vascular serotonin effects.

Table 2: Adverse Event Profile in IBS-C Trials
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Adverse Event
Renzapride
(4mg)

Placebo
Risk Ratio
(RR)

Significance

Diarrhea ~12-19% 3-5%
2.17 (CI 1.26-

3.74)

Significant (

)

Ischemic Colitis 3 cases (0.3%)* 0 cases N/A
Critical Safety

Signal

Headache ~25% ~17% 1.4 Common

Withdrawal (AEs)
Higher than

placebo
Baseline 1.58 Significant

Context: In the long-term Phase III extension (n=971), 3 cases of ischemic colitis were

reported.[4] While statistically rare, in the context of a functional disorder (IBS) with limited

mortality risk, this creates an unacceptable benefit/risk ratio.

Comparison:Tegaserod was restricted due to cardiovascular ischemic events

(angina/stroke), while Alosetron (5-HT3 antagonist) has a Black Box warning for ischemic

colitis. Renzapride's mixed profile likely contributed to this overlapping risk.

Experimental Protocols for Safety Assessment
To validate these profiles in a development setting, the following protocols are industry

standard.

Protocol A: Automated Patch-Clamp hERG Assay
Objective: Determine the IC50 of the test compound on the

potassium current.

Cell Line Preparation: Use HEK293 cells stably expressing the hERG channel (Kv11.1).

Solution Setup:

Extracellular: Tyrode’s solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10

mM HEPES, 5 mM Glucose, pH 7.4).
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Intracellular: 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM Na2-

ATP, 10 mM EGTA.

Voltage Protocol:

Hold membrane potential at -80 mV.

Depolarize to +20 mV for 2 seconds (activates channels).

Repolarize to -50 mV for 2 seconds (elicits tail current).

Record peak tail current amplitude.[5]

Drug Application:

Apply vehicle (0.1% DMSO) for baseline stability (3 mins).

Apply Test Compound (Renzapride) in ascending concentrations (0.1, 1, 10, 100 µM).

Apply Positive Control (E-4031, 100 nM) to verify channel block.

Data Analysis:

Normalize tail current amplitude to baseline.

Fit data to the Hill equation:

.

Protocol B: Clinical Holter Monitoring for Prokinetics
Objective: Detect transient QT prolongation or arrhythmias in Phase I/II trials.

Subject Selection: Healthy volunteers (Phase I) or IBS-C patients (Phase II), excluding those

with baseline QTc > 450ms.

Dosing: Single supratherapeutic dose (e.g., Renzapride 20mg) vs. Placebo vs. Moxifloxacin

(positive control).
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Recording:

12-lead digital Holter monitor attached 1 hour pre-dose.

Continuous recording for 24 hours post-dose.

Extraction Timepoints: Extract ECGs at Tmax (approx. 2-4 hours for Renzapride) and at

steady state.

Measurement:

Use Fridericia correction (

).

Pass Criteria: Upper bound of the 95% one-sided confidence interval of

(drug vs placebo) must be

ms.

Development Decision Logic
The following flowchart illustrates the "Go/No-Go" decision matrix that Renzapride traversed. It

passed the cardiac safety gates that stopped Cisapride but failed the efficacy/GI-safety ratio

gate.
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Figure 2: Drug development decision tree highlighting where Renzapride failed compared to

approved alternatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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